molecular formula C14H10Cl2FNOS B2877578 N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 884815-58-1

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2877578
CAS No.: 884815-58-1
M. Wt: 330.2
InChI Key: HQBMIRCEQKZHDO-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound characterized by its acetamide core, which is substituted with a 3,5-dichlorophenyl group and a thioether linkage to a 4-fluorophenyl ring. This structure incorporates several features common in bioactive molecules, making it a candidate for various investigative applications in medicinal and pesticidal chemistry . The acetamide functional group is a prevalent pharmacophore in many agrochemicals and pharmaceuticals, while thioether moieties are known for their versatility and are often precursors to sulfoxide and sulfone derivatives, which can significantly alter biological activity and physicochemical properties . Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules or as a reference standard in structure-activity relationship (SAR) studies. Although the specific biological profile of this exact molecule may not be fully characterized, compounds with similar N-aryl and thioether-containing acetamide structures have been reported in scientific literature to possess notable insecticidal and fungicidal activities, providing a rationale for its investigation in these fields . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in a laboratory setting.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNOS/c15-9-5-10(16)7-12(6-9)18-14(19)8-20-13-3-1-11(17)2-4-13/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBMIRCEQKZHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzenethiol in the presence of a suitable base and solvent. The reaction conditions may include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

    Substitution: Sodium methoxide or potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Crystallography and Geometry

Evidence from N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides demonstrates that electron-withdrawing groups (e.g., Cl, NO₂) significantly alter crystal parameters. For example:

  • N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide crystallizes with one molecule per asymmetric unit, while analogs like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibit two molecules due to steric and electronic differences .
  • The 3,5-dichloro substitution in the target compound likely enhances molecular packing efficiency compared to methyl or nitro substituents, as seen in related structures .
Table 1: Crystallographic Parameters of Selected Acetamides
Compound Space Group Molecules/Unit Lattice Constants (Å) Reference
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide P-1 1 a=7.2, b=8.1, c=10.3
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide P2₁/c 2 a=12.4, b=9.8, c=14.5

Thioacetamide Derivatives with Heterocyclic Moieties

Several analogs incorporate benzimidazole, thiadiazole, or pyrimidine rings, altering biological activity and physicochemical properties:

  • N-(2-chloro-4-methylphenyl)-2-[[1-(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thioacetamide () shows elastase inhibition, suggesting the thioacetamide backbone is pharmacologically versatile .
  • 2-[[3-(4-Chlorophenyl)-4-oxo-3,4-dihydropyrimidin-2-yl]thio]-N-(3,5-dimethylphenyl)acetamide () features a pyrimidinone ring, enhancing π-π stacking interactions compared to simpler phenylthio groups .
Table 2: Key Structural Features of Thioacetamide Analogs
Compound Key Substituents Biological Activity Reference
N-(3,5-Dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide 3,5-Cl₂C₆H₃, 4-FC₆H₄S Not reported N/A
N-(2-chloro-4-methylphenyl)-2-[[1-(3,5-dimethylphenyl)methyl]-benzimidazol-2-yl]thioacetamide Benzimidazole, 3,5-dimethylphenyl Elastase inhibition
2-[[3-(4-Chlorophenyl)-4-oxopyrimidin-2-yl]thio]-N-(3,5-dimethylphenyl)acetamide Pyrimidinone, 4-ClC₆H₄ Structural stability

Electronic and Spectroscopic Comparisons

  • IR and NMR Data : Thioacetamide derivatives in and exhibit characteristic S-H (2550–2600 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches. For example, N-(4-ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide () shows a C=O peak at 1695 cm⁻¹, similar to the target compound’s expected profile .
  • ¹H NMR: Protons adjacent to electron-withdrawing groups (e.g., Cl, F) exhibit downfield shifts. The 3,5-dichloro substitution in the target compound may cause distinct splitting patterns compared to mono-substituted analogs .

Substituent Position and Activity

  • Meta vs.
  • Herbicide Analogs : includes alachlor (2-chloro-N-(methoxymethyl)-N-(2',6'-diethylphenyl)acetamide), where chloro and methoxymethyl groups enhance herbicidal activity. This highlights the role of substituent electronegativity in agrochemical applications .

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